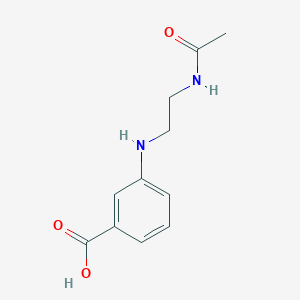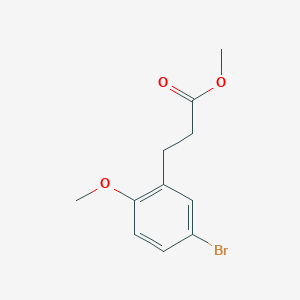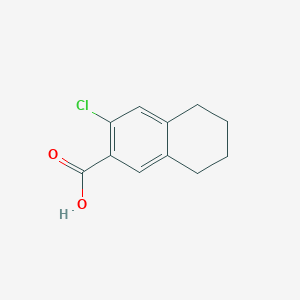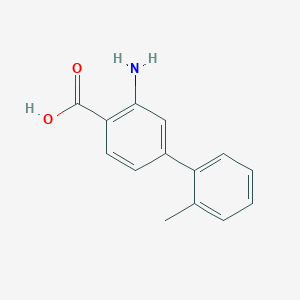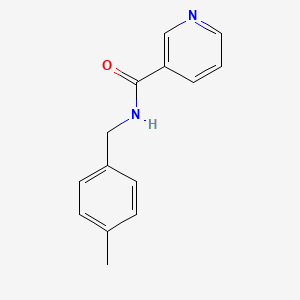
N-(4-methylbenzyl)nicotinamide
Übersicht
Beschreibung
N-(4-methylbenzyl)nicotinamide (MBN) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBN belongs to the class of nicotinamide derivatives and is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Studies :
- N-(4-methylbenzyl)nicotinamide (4-MN) has been used as a substrate to study the activity of nicotinamide N-methyltransferase (NNMT) in rat tissues. NNMT's activity was observed in the liver, brain, and spleen using 4-MN as a substrate, suggesting its utility in studying enzymatic functions in these organs (Sano, Endo, & Takitani, 1992).
Metabolic Pathway Regulation :
- NNMT, which interacts with this compound, plays a role in regulating metabolic pathways in tissues like adipose and liver, as well as in cancer cells. This enzyme is involved in the consumption of methyl donors and generation of active metabolites (Pissios, 2017).
Corrosion Inhibition :
- Derivatives of nicotinamide, including N-(4-(methylthio)benzylidene)nicotinamide, have been explored for their corrosion inhibition effect on mild steel in hydrochloric acid solution. This suggests potential applications in materials science and corrosion protection (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Adipose Tissue Studies :
- This compound is relevant in the study of adipose tissue, as NNMT is highly expressed in adipocytes. NNMT in adipose tissue contributes to plasma homocysteine levels, which have implications for cardiovascular health (Riederer et al., 2009).
Drug Design and Disease Therapy :
- Studies on this compound and related compounds have led to the development of inhibitors for NNMT, which could be potential therapeutic agents for treating metabolic and chronic disease conditions. These inhibitors demonstrate a wide range of activities and shed light on the structure-activity relationships crucial for drug design (Neelakantan et al., 2017).
Pharmacological Interactions :
- The interaction of nicotinamide with other molecules, like parabens, is influenced by this compound. This interaction affects the solubility, partition, and transdermal permeation of compounds, which is vital in pharmaceutical formulations (Nicoli et al., 2008).
Cancer Research :
- NNMT, which interacts with this compound, is overexpressed in various cancers and contributes to tumorigenesis by affecting the methylation potential of cells and altering the epigenetic state (Ulanovskaya, Zuhl, & Cravatt, 2013).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-12(7-5-11)9-16-14(17)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVYUJOPDJCFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



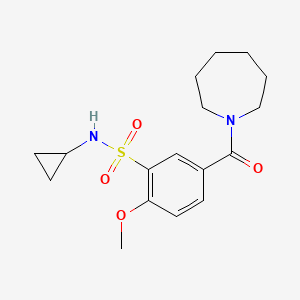
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
